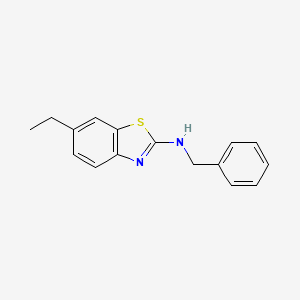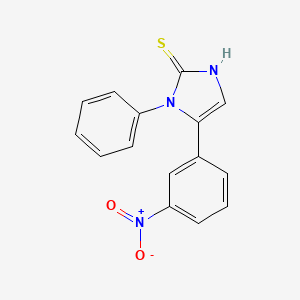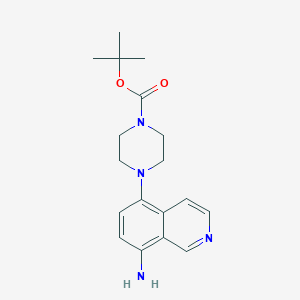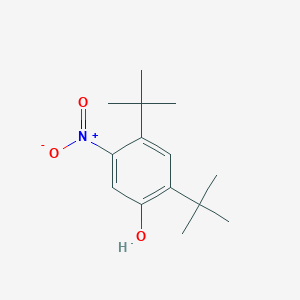
2,4-Di-tert-butyl-5-nitrophenol
Vue d'ensemble
Description
2,4-Di-tert-butyl-5-nitrophenol is a chemical compound with the molecular formula C14H21NO3 . It is a member of the class of phenols carrying two tert-butyl substituents at positions 2 and 4 . It has been reported to be a contaminant in submarines and indoor spaces, causing a number of objects to turn yellow .
Synthesis Analysis
The synthesis of 2,4-Di-tert-butyl-5-nitrophenol involves a refluxing solution of 2,4-di-tert-butyl-5-nitro-phenol and ammonium formate in ethanol. Pd-5% wt on activated carbon is added to the reaction mixture, which is stirred at reflux for 2 hours, cooled to room temperature, and filtered through Celite .Molecular Structure Analysis
The molecular structure of 2,4-Di-tert-butyl-5-nitrophenol is represented by the InChI code: 1S/C14H21NO3/c1-13(2,3)9-7-10(14(4,5)6)12(16)8-11(9)15(17)18/h7-8,16H,1-6H3 . The average mass of the molecule is 251.321 Da .Physical And Chemical Properties Analysis
2,4-Di-tert-butyl-5-nitrophenol is a solid compound with a molecular weight of 251.33 . It has a pKa value of 6.8 and a higher degree of lipophilicity, which may enhance its passive-diffusion kinetics across biological membranes at the physiological pH of 7.4 .Applications De Recherche Scientifique
Antifungal Properties
2,4-DTBP has been found to have antifungal properties. It was shown to be effective against Botrytis cinerea, a fungus that causes diseases in many plant species .
Antioxidant Activity
The compound is known for its antioxidant effects. It effectively suppresses oxidation, preventing material degradation and disintegration. Its ability to neutralize free radicals and reduce reactive oxygen species production makes it valuable in stabilizing various compounds .
Enhancing Durability of Materials
2,4-DTBP is used to enhance the durability and endurance of plastics, rubber, and polymers. It helps in preventing the degradation of these materials .
Cancer Research
The compound has shown potential in cancer research. It was found to have cytotoxic activity against MCF-7 cells, a breast carcinoma cell line, with an identified IC50 value of 5 μg/ml .
Acaricidal Properties
2,4-DTBP has been investigated for its acaricidal properties. It was found to have significant adulticidal, larvicidal, and ovicidal activities against Tetranychus cinnabarinus, a species of spider mite .
Repellent and Oviposition-Deterrent Activities
The compound has been studied for its repellent and oviposition-deterrent properties against Tetranychus cinnabarinus. The mites exhibited the highest run-off rate on surfaces sprayed with 2,4-DTBP and moved toward surfaces that had not been sprayed with the compound .
These are just a few of the many potential applications of 2,4-DTBP. Further investigation and exploration of 2,4-DTBP’s potential in these and other fields could contribute to its potential application as a novel therapeutic agent in the future .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It has been associated with various hazards, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .
Orientations Futures
The antioxidant effects of 2,4-Di-tert-butyl-5-nitrophenol are well-known as it effectively suppresses oxidation, preventing material degradation and disintegration . Its cytotoxic activity was evaluated using MCF-7 cells (a breast carcinoma cell line) with an identified IC50 value of 5 μg/ml . This study provides insight into the medicinal properties of 2,4-DTPB and its effectiveness against cancer cells. Further investigation and exploration of 2,4-DTBP’s potential in cancer research would contribute to its potential application as a novel therapeutic agent in the future .
Mécanisme D'action
Target of Action
melanogaster Orco + Or24a receptor .
Mode of Action
It has been suggested that 2,4-dtbp can destroy the cell wall, cell membrane, and disrupt cellular redox homeostasis, ultimately resulting in fungal cell death .
Biochemical Pathways
It has been suggested that it may act as an uncoupler of oxidative phosphorylation .
Result of Action
The result of 2,4-DTBP’s action is the destruction of the cell wall, cell membrane, and disruption of cellular redox homeostasis, ultimately leading to fungal cell death .
Action Environment
The action of 2,4-DTBP can be influenced by environmental factors. For instance, it has been suggested that 2,4-DTBP may prove to be a stronger uncoupler of oxidative phosphorylation than 2,4-dinitrophenol due to the expected enhancement of passive-diffusion kinetics across biological membranes at the physiological pH of 7.4 .
Propriétés
IUPAC Name |
2,4-ditert-butyl-5-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-13(2,3)9-7-10(14(4,5)6)12(16)8-11(9)15(17)18/h7-8,16H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWYWRSFQRIVPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657692 | |
| Record name | 2,4-Di-tert-butyl-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Di-tert-butyl-5-nitrophenol | |
CAS RN |
873055-57-3 | |
| Record name | 2,4-Di-tert-butyl-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-tert-butyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid](/img/structure/B1387470.png)
![5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B1387473.png)
![3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B1387474.png)
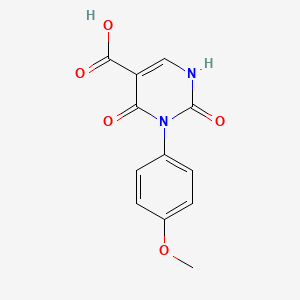
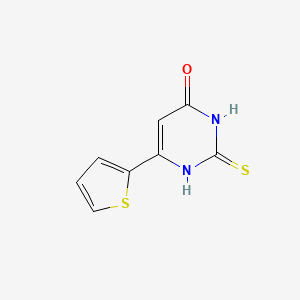
![2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B1387477.png)
![5-[(Phenylthio)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1387478.png)
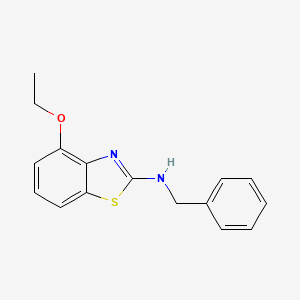
![5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol](/img/structure/B1387480.png)
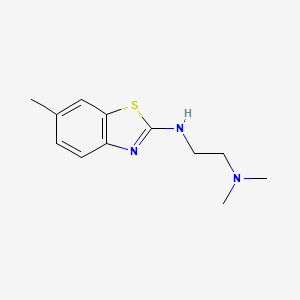
![6,8-Dimethyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B1387485.png)
